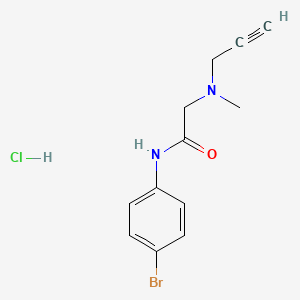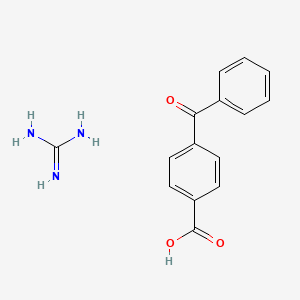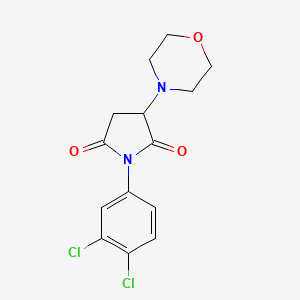![molecular formula C25H24N2O3 B5113062 3-{4-[4-(benzyloxy)phenoxy]butyl}-4(3H)-quinazolinone](/img/structure/B5113062.png)
3-{4-[4-(benzyloxy)phenoxy]butyl}-4(3H)-quinazolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{4-[4-(benzyloxy)phenoxy]butyl}-4(3H)-quinazolinone, also known as JNJ-7706621, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the quinazolinone class of compounds and has been found to exhibit a range of biological activities.
作用机制
The mechanism of action of 3-{4-[4-(benzyloxy)phenoxy]butyl}-4(3H)-quinazolinone involves the inhibition of CDKs. CDKs are a family of serine/threonine kinases that regulate the progression of the cell cycle. They are activated by binding to cyclins and are involved in the phosphorylation of various substrates that are required for cell division. 3-{4-[4-(benzyloxy)phenoxy]butyl}-4(3H)-quinazolinone binds to the ATP-binding site of CDKs and inhibits their activity, thereby blocking the progression of the cell cycle.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-{4-[4-(benzyloxy)phenoxy]butyl}-4(3H)-quinazolinone have been extensively studied. It has been found to inhibit the proliferation of various cancer cell lines, including breast, lung, and colon cancer. In addition, it has been found to induce apoptosis (programmed cell death) in cancer cells. Furthermore, it has been found to inhibit angiogenesis, which is the process by which new blood vessels are formed. Angiogenesis is critical for the growth and spread of cancer, and inhibition of angiogenesis has emerged as a promising strategy for the treatment of cancer.
实验室实验的优点和局限性
One of the major advantages of 3-{4-[4-(benzyloxy)phenoxy]butyl}-4(3H)-quinazolinone is its high potency and selectivity for CDKs. It has been found to be highly effective in inhibiting the activity of CDKs at low concentrations. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the study of 3-{4-[4-(benzyloxy)phenoxy]butyl}-4(3H)-quinazolinone. One area of future research is the development of more potent and selective CDK inhibitors. In addition, further studies are needed to determine the efficacy of this compound in vivo and to identify potential side effects. Furthermore, the potential use of this compound in combination with other chemotherapeutic agents needs to be investigated. Finally, the use of 3-{4-[4-(benzyloxy)phenoxy]butyl}-4(3H)-quinazolinone as a tool for studying the role of CDKs in cancer and other diseases needs to be explored.
Conclusion
In conclusion, 3-{4-[4-(benzyloxy)phenoxy]butyl}-4(3H)-quinazolinone is a synthetic compound that has been extensively studied for its potential therapeutic applications. It has been found to exhibit a range of biological activities, including inhibition of CDKs, which are important regulators of the cell cycle. The compound has shown promising results in preclinical studies and has the potential to be developed into a new class of anticancer drugs. Further research is needed to determine its efficacy in vivo and to identify potential side effects.
合成方法
The synthesis of 3-{4-[4-(benzyloxy)phenoxy]butyl}-4(3H)-quinazolinone involves a multistep process that has been described in various research articles. The synthesis method involves the reaction of 4-(benzyloxy)phenol with 1,4-dibromobutane to obtain 4-(benzyloxy)butyl-4-bromophenol. This compound is then reacted with 2-aminobenzonitrile in the presence of potassium carbonate to obtain 3-{4-[4-(benzyloxy)phenoxy]butyl}-4(3H)-quinazolinone. The purity of the compound is then confirmed using various analytical techniques such as NMR, HPLC, and mass spectrometry.
科学研究应用
3-{4-[4-(benzyloxy)phenoxy]butyl}-4(3H)-quinazolinone has been extensively studied for its potential therapeutic applications. It has been found to exhibit a range of biological activities including inhibition of cyclin-dependent kinases (CDKs), which are important regulators of the cell cycle. CDKs play a critical role in the regulation of cell division and are frequently overexpressed in cancer cells. Therefore, inhibition of CDKs has emerged as a promising strategy for the treatment of cancer.
属性
IUPAC Name |
3-[4-(4-phenylmethoxyphenoxy)butyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O3/c28-25-23-10-4-5-11-24(23)26-19-27(25)16-6-7-17-29-21-12-14-22(15-13-21)30-18-20-8-2-1-3-9-20/h1-5,8-15,19H,6-7,16-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOJBTOMTMWSRHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)OCCCCN3C=NC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(4-Phenylmethoxyphenoxy)butyl]quinazolin-4-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(diethylamino)ethyl]-N-methyl-5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B5112982.png)
![2-{3-ethoxy-4-[(2-fluorobenzyl)oxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5112998.png)
![N-[4-(4-morpholinyl)benzyl]-2-thiophenesulfonamide](/img/structure/B5112999.png)
![1-[2-({[2-(1-azepanylcarbonyl)-7-methylimidazo[1,2-a]pyridin-3-yl]methyl}amino)ethyl]-4-piperidinol](/img/structure/B5113013.png)
![1-[3-({[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}methyl)-4-methoxyphenyl]ethanone](/img/structure/B5113015.png)
![dimethyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanoyl]amino}terephthalate](/img/structure/B5113022.png)
![2-[(2-chlorobenzoyl)amino]-N-(2-ethoxyphenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5113033.png)

![N-[3-(diisobutylamino)-2-hydroxypropyl]-4-methyl-N-(3-methylphenyl)benzenesulfonamide](/img/structure/B5113046.png)


![4-({2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-cyanovinyl}amino)-N-(4,6-dimethyl-2-pyrimidinyl)benzenesulfonamide](/img/structure/B5113067.png)
![N-cyclohexyl-2-{[1-(1-naphthyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5113070.png)
![4-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}benzaldehyde](/img/structure/B5113072.png)